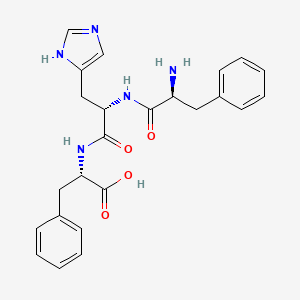
Phe-His-Phe
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phe-His-Phe typically involves solid-phase peptide synthesis (SPPS), a widely used method for constructing peptides. The process begins with the attachment of the first amino acid, phenylalanine, to a solid resin. Subsequent amino acids, histidine and phenylalanine, are sequentially added through coupling reactions. Each coupling step is followed by deprotection to remove protecting groups from the amino acids, allowing the next amino acid to be added. The final product is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient and reproducible synthesis of large quantities of the tripeptide. Additionally, advancements in biocatalysis and metabolic engineering have enabled the production of peptides through enzymatic methods, offering an alternative to traditional chemical synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Phe-His-Phe can undergo various chemical reactions, including:
Oxidation: The histidine residue can be oxidized to form histidinal or other oxidized derivatives.
Reduction: Reduction reactions can target the imidazole ring of histidine, altering its electronic properties.
Substitution: The phenylalanine residues can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the histidine residue can yield histidinal, while reduction can produce reduced histidine derivatives.
Applications De Recherche Scientifique
Phe-His-Phe has a wide range of applications in scientific research:
Chemistry: It serves as a model compound for studying peptide interactions and conformations.
Biology: this compound is used to investigate protein-protein interactions and enzyme-substrate binding.
Medicine: The tripeptide is explored for its potential therapeutic properties, including its role in drug delivery systems.
Mécanisme D'action
The mechanism of action of Phe-His-Phe involves its interaction with specific molecular targets, such as enzymes or receptors. The histidine residue plays a crucial role in binding to metal ions or other ligands, facilitating the tripeptide’s biological activity. The phenylalanine residues contribute to the overall stability and hydrophobic interactions of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phe-Phe (phenylalanyl-phenylalanine): Known for its self-assembly properties and applications in nanomedicine.
His-Phe (histidyl-phenylalanine): Studied for its role in enzyme catalysis and peptide interactions.
Uniqueness
Phe-His-Phe is unique due to the presence of both phenylalanine and histidine residues, which confer distinct chemical and biological properties. The combination of these amino acids allows for versatile interactions and applications that are not observed in simpler dipeptides like Phe-Phe or His-Phe.
Propriétés
Formule moléculaire |
C24H27N5O4 |
|---|---|
Poids moléculaire |
449.5 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C24H27N5O4/c25-19(11-16-7-3-1-4-8-16)22(30)28-20(13-18-14-26-15-27-18)23(31)29-21(24(32)33)12-17-9-5-2-6-10-17/h1-10,14-15,19-21H,11-13,25H2,(H,26,27)(H,28,30)(H,29,31)(H,32,33)/t19-,20-,21-/m0/s1 |
Clé InChI |
FINLZXKJWTYYLC-ACRUOGEOSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)N |
SMILES canonique |
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CN=CN2)C(=O)NC(CC3=CC=CC=C3)C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetic acid](/img/structure/B12934958.png)
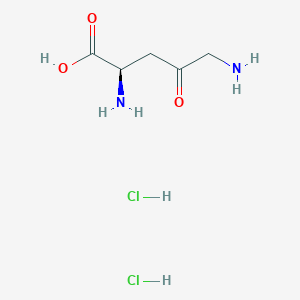
![N-[3-(Decyloxy)-2-hydroxypropyl]-L-histidine](/img/structure/B12934969.png)
![2-Aminospiro[3.3]heptane-2,6-dicarboxylic acid](/img/structure/B12934970.png)
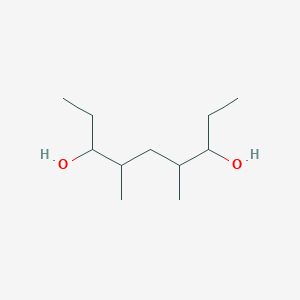
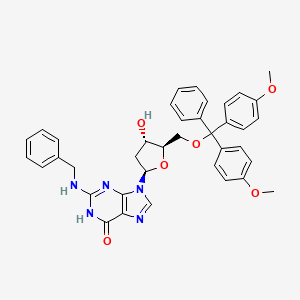
![N-(3-{[5-(1H-Imidazol-1-yl)pentyl]oxy}phenyl)pyridine-3-carboxamide](/img/structure/B12934992.png)
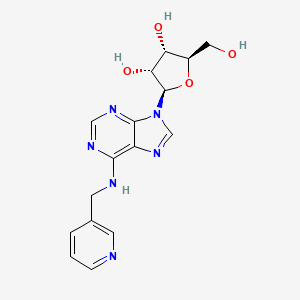
![2-Chloro-4-((1R,3S,5S)-2,3-dihydroxy-3-(hydroxymethyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-methylbenzonitrile](/img/structure/B12935002.png)
![N-[(1H-Benzimidazol-2-yl)methyl]-N'-butylthiourea](/img/structure/B12935010.png)
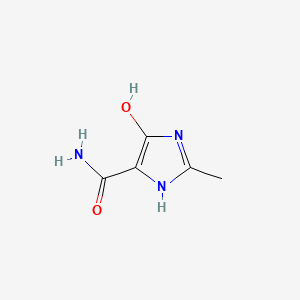

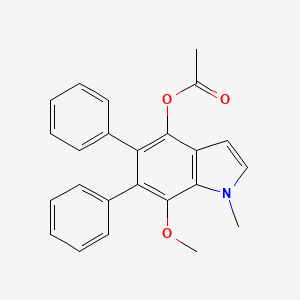
![tert-Butyl (S)-1-oxo-2,6-diazaspiro[4.5]decane-6-carboxylate](/img/structure/B12935046.png)
